
N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a pyridazine ring, and a carboxamide group . The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group. The pyridazine ring is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule. The pyridazine ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those two elements are carbon and nitrogen .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The pyridazine ring and the carboxamide group could also participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group would impact properties such as solubility, stability, and reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research indicates that derivatives of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and evaluated for their biological activity. For instance, Heinisch et al. (1997) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to the compound , and evaluated them as non-nucleoside HIV reverse transcriptase inhibitors (Heinisch, Huber, Matuszczak, Maurer, & Prillinger, 1997). Another study by Heinisch et al. (1996) explored the synthesis of similar compounds and their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch, Huber, Leitner, Matuszczak, Maurer, Pachler, & Prillinger, 1996).
Reactivity and Derivative Synthesis
In the field of chemistry, there is significant interest in the synthesis and reactivity of derivatives of this compound. Abdallah, Salaheldin, and Radwan (2007) conducted studies on the reactivity of 4-nitrophenyl-1-piperidinostyrene, resulting in the synthesis of various pyridazine derivatives (Abdallah, Salaheldin, & Radwan, 2007). Ibrahim and Behbehani (2014) developed a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility of related compounds (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Some derivatives have been investigated for their antimicrobial properties. Othman and Hussein (2020) synthesized carboxamide, pyridazine, and thienopyridazine derivatives, testing them for antibacterial and antifungal activities (Othman & Hussein, 2020). Al-Kamali et al. (2014) also studied the antibacterial activity of novel thieno[2,3-c]pyridazine derivatives, highlighting the compound's potential in medicinal chemistry (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Anti-anoxic Activity
Kuno et al. (1993) synthesized derivatives like 4-(3- or 4-nitrophenyl)-6-phenylpyridines and pyridazines and tested them for anti-anoxic activity in mice, demonstrating the potential for therapeutic applications in conditions of reduced oxygen availability (Kuno, Sakai, Sugiyama, & Takasugi, 1993).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide may also interact with various biological targets, influencing a range of cellular processes.
Mode of Action
For instance, similar compounds have been shown to inhibit the replication of certain viruses . More research is needed to fully understand the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Pharmacokinetics
For instance, niclosamide has a low oral bioavailability, and its two components, DNC and HDP, follow different routes of excretion . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It is known that the catalytic reduction of 4-nitrophenol, a related compound, can be influenced by factors such as ph, temperature, and applied potential . More research is needed to understand how environmental factors influence the action of this compound.
Orientations Futures
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFLWSVZYTTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

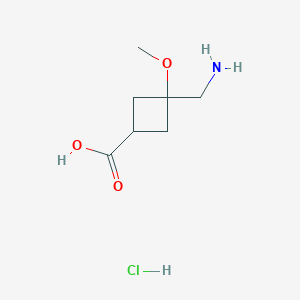

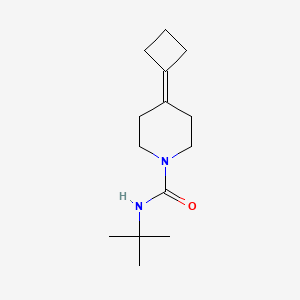
![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

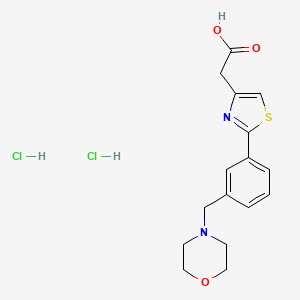
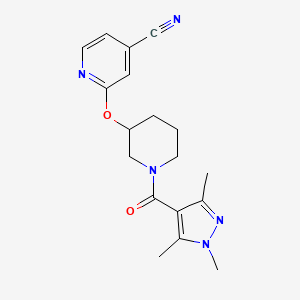
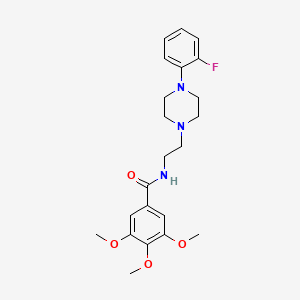
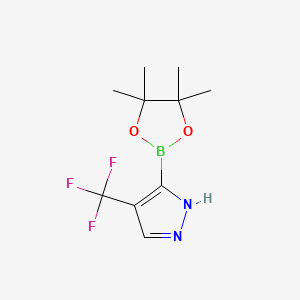
![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
